

delphinidin chloride vs mitomycin C chromosome aberration reduction

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Compound Focus: Delphinidin chloride

CAS No.: 8012-95-1

Cat. No.: S773479

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Compound Profiles and Primary Applications

The table below summarizes the core characteristics and roles of these two compounds based on the search results.

Feature	Delphinidin (Chloride)	Mitomycin C
Classification	Anthocyanidin (a polyphenolic, dietary pigment) [1]	Antitumor antibiotic (a chemotherapeutic agent) [2]
Primary Role in Research	Chemoprevention, sensitizing agent; studied for potential protective effects against cancer and other diseases [3] [1].	Genotoxin and chemotherapeutic; clinically used to inhibit cancer cell growth by causing DNA damage [2] [4].
Effect on Chromosomes	Not documented to reduce chromosome aberrations. Shown to sensitize cancer cells to apoptosis (programmed cell death) [3].	Known to induce chromosome aberrations ; used in research to create DNA damage models [4].
Mechanism of Action	Induces death receptors (DR5), causes caspase-mediated HDAC3 cleavage, leading to cancer cell apoptosis [3]. Acts as an	Microbial-derived drug that alkylates DNA, causing cross-links

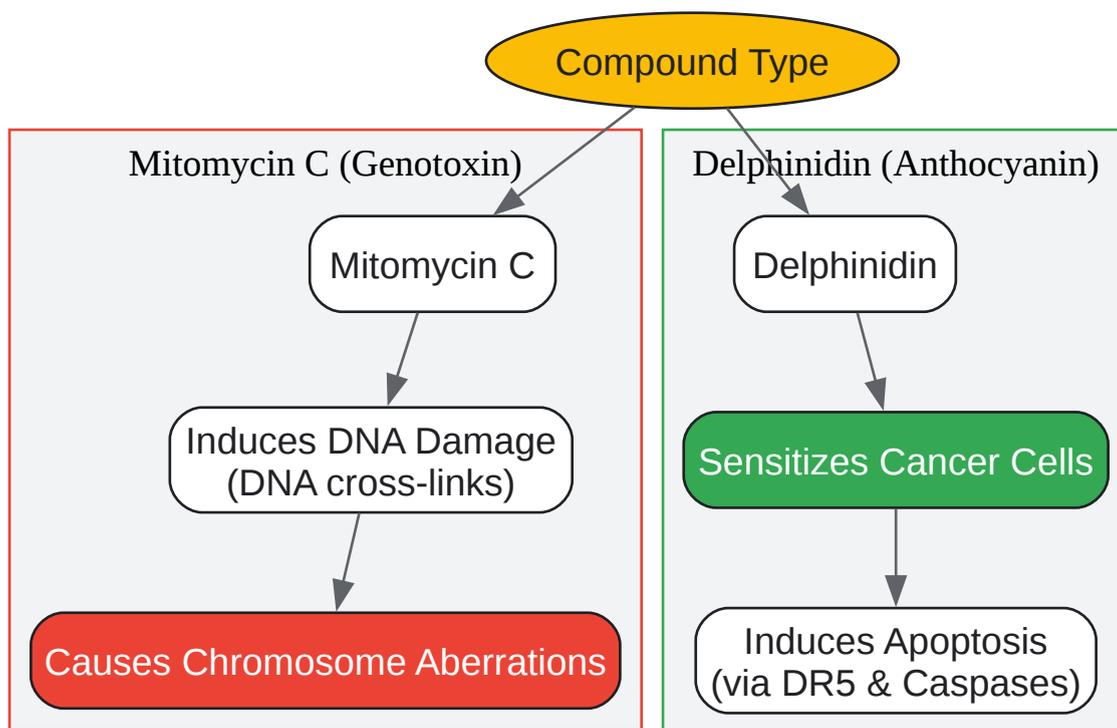
Feature	Delphinidin (Chloride)	Mitomycin C
	antioxidant by scavenging reactive oxygen species (ROS) [1].	and subsequent DNA damage to inhibit cancer cell growth [2].

Documented Experimental Findings

The research describes the actions of these compounds in distinct experimental contexts:

- **Mitomycin C as a Genotoxin:** In genetic toxicology studies, Mitomycin C is routinely used as a positive control to **induce chromosome aberrations**. One study notes that the high rate of "Mitomycin C-induced chromosome aberrations in Fanconi's anemia fibroblasts is fully corrected after... hybridization with normal human fibroblasts" [4]. This highlights its standard use as a DNA-damaging agent.
- **Delphinidin as a Chemosensitizer:** Research on delphinidin focuses on its anti-cancer potential. A key study demonstrates that delphinidin can **sensitize human prostate cancer cells to TRAIL-induced apoptosis**. The mechanism involves upregulating the death receptor DR5 and initiating a caspase cascade that leads to cell death [3]. This suggests a role in enhancing the effect of other therapeutic pathways, not directly repairing DNA.

The following diagram illustrates the fundamentally different roles these compounds play in cellular contexts, based on the described mechanisms.



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Research Context and Interpretation

The search results clarify why a direct performance comparison is not feasible:

- **Different Aims in Studies:** The experimental protocols involving these compounds serve opposite purposes. Assays using Mitomycin C aim to **create DNA damage** to study disease mechanisms or test protective agents [4]. In contrast, studies on delphinidin investigate its capacity to **kill cancer cells** or act as an antioxidant [3] [1].
- **No "Reduction" Data for Delphinidin vs. MMC:** The search did not find any experiments where **delphinidin chloride** was tested for its ability to reduce chromosome aberrations specifically induced by Mitomycin C. Its documented antigenotoxic effects involve other mechanisms, such as antioxidant activity [5] [1].

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